3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid
Description
Historical Development of Benzoylamino-phenyl-propionic Acid Research
The synthesis of 3-(2-chloro-benzoylamino)-3-phenyl-propionic acid was first documented in 2005, as evidenced by its PubChem creation date. Early research focused on its role as a peptide backbone modifier, highlighted by its HELM notation ($$PEPTIDE1{[c1ccc(cc1)C(CC(=O)O)NC(=O)c2ccccc2Cl]}$$$$$$), which signifies its utility in bioinformatics-driven drug design. The compound’s introduction coincided with growing interest in halogenated benzamide derivatives for modulating protein-protein interactions, particularly in oncology and immunology.
A pivotal milestone emerged in 2012 with patented methodologies for synthesizing structurally analogous 2-methyl-2′-phenylpropionic acid derivatives, which demonstrated antihistamine activity. While not directly studying this compound, these works validated the broader pharmacological potential of substituted phenylpropionic acids, indirectly spurring interest in chlorinated variants like this compound.
Table 1: Key Historical Milestones
Positioning in Modern Chemical Research
In contemporary studies, this compound occupies a niche as a multifunctional building block. Its structure combines a 2-chlorobenzoyl group, a phenyl ring, and a propionic acid chain, enabling three distinct reactivity domains:
- Electrophilic aromatic substitution at the chlorobenzoyl ring.
- Nucleophilic acyl substitution at the benzoylamino group.
- Carboxylic acid-mediated interactions (e.g., salt formation, esterification).
These features make it valuable in:
- Peptidomimetics : The benzoylamino group mimics natural peptide bonds, allowing modulation of protease resistance.
- Metal-organic frameworks (MOFs) : As a ligand for coordinating transition metals via its carboxylic acid group.
- Drug discovery libraries : Its presence in TimTec and Oprea catalogs underscores its role in high-throughput screening.
Table 2: Modern Applications
| Application | Rationale | Example Use |
|---|---|---|
| Peptidomimetics | Benzoylamino group mimics peptide bonds | HIV protease inhibitor analogs |
| MOF Synthesis | Carboxylic acid coordinates metals | Porous materials for gas storage |
| Combinatorial Libraries | Structural diversity | Kinase inhibitor screenings |
Academic Interest Evolution
Academic engagement with this compound has shifted from purely synthetic studies to applied research. Early publications (pre-2010) focused on optimizing its synthesis, achieving a 95% purity benchmark using chiral resolution techniques. Post-2020, interest has expanded to computational modeling, with studies leveraging its SMILES string ($$ \text{C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Cl} $$) for molecular docking simulations against inflammatory targets like COX-2.
Notably, the compound’s $$ \text{EC}_{50} $$ values in enzyme inhibition assays remain unreported, reflecting a persistent emphasis on structural rather than functional characterization.
Research Gap Analysis
Despite progress, critical knowledge gaps persist:
- Mechanistic Studies : No data exist on its metabolic pathways or interaction with cytochrome P450 enzymes.
- In Vivo Efficacy : While in silico models predict bioavailability ($$ \text{LogP} = 3.2 $$), experimental pharmacokinetic profiles are absent.
- Synthetic Scalability : Current protocols yield sub-gram quantities; continuous-flow or catalytic methods are unexplored.
- Material Science Applications : Potential as a monomer for biodegradable polymers remains untested.
Table 3: Priority Research Questions
| Gap | Proposed Study | Impact |
|---|---|---|
| Metabolic Stability | Radiolabeled tracer studies | Inform drug design |
| Scalable Synthesis | Flow chemistry optimization | Enable industrial use |
| Polymerization | Ring-opening polymerization trials | Eco-friendly materials |
This compound’s journey from a structural novelty to a tool in interdisciplinary research illustrates both the promise and limitations of halogenated phenylpropionic acids. Addressing its research gaps could unlock applications in targeted drug delivery and sustainable chemistry.
Properties
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)16(21)18-14(10-15(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVMUFGXEHCLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Acylation to Introduce the Benzoylamino Group
The benzoylamino moiety is typically introduced through acylation. For example:
-
Schotten-Baumann Reaction : An amine intermediate reacts with 2-chlorobenzoyl chloride in a biphasic system (water/organic solvent) under basic conditions. This method is widely used for amide bond formation .
Table 2: Acylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | 2-Chlorobenzoyl chloride | |
| Base | NaOH or NaOC₂H₅ | |
| Solvent | Two-phase system | |
| Yield | Not reported | – |
Hydrolysis of Nitrile Intermediates
Nitrile groups in precursors can be hydrolyzed to carboxylic acids. For example:
-
Step 1: Methylation of Nitriles
A nitrile intermediate (e.g., 2-(3-carboxyphenyl)propionitrile) is methylated using methyl iodide in a two-phase system with a quaternary ammonium catalyst . -
Step 2: Acid Hydrolysis
The resulting nitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
Table 3: Hydrolysis Conditions
| Parameter | Value | Source |
|---|---|---|
| Methylating Agent | Methyl iodide | |
| Catalyst | Benzyl triethyl ammonium chloride | |
| Temperature | -5°C to +30°C (stepwise) |
Potential Reactivity of the Chloro Substituent
The 2-chloro group on the benzamide moiety may undergo:
-
Nucleophilic Aromatic Substitution (NAS) : Under strongly basic conditions, with electron-withdrawing groups enhancing reactivity.
-
Cross-Coupling Reactions : For example, Suzuki coupling if a boronic acid is introduced .
Esterification and Salt Formation
The carboxylic acid group can form:
-
Esters : Via reaction with alcohols under acidic catalysis.
-
Salts : With bases like NaOH or nitrogen-containing compounds (e.g., amines) for improved solubility .
Key Challenges and Considerations
-
Selectivity : Competing reactions (e.g., over-oxidation during aldehyde conversion) require precise control of reaction conditions .
-
Catalyst Removal : Oxidation without catalysts simplifies downstream purification .
-
Byproduct Formation : For example, ethylbenzene (0.74 wt.%) observed during oxidation .
Scientific Research Applications
The compound 3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid is a notable chemical with various scientific applications, particularly in medicinal chemistry and pharmacology. This article discusses its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C16H15ClN2O3
- Molecular Weight : 320.75 g/mol
- IUPAC Name : 3-(2-chlorobenzoylamino)-3-phenylpropanoic acid
The compound features a propanoic acid backbone substituted with a 2-chlorobenzoyl group and a phenyl group, which contributes to its biological activity.
Pharmacological Applications
This compound has been studied for its potential therapeutic roles, particularly in the treatment of various diseases. Its structure suggests it may interact with biological targets involved in inflammation and pain modulation.
Case Studies
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antitumor Properties : Some studies have explored its efficacy against different cancer cell lines, showing potential cytotoxic effects that warrant further investigation .
Chemical Synthesis
This compound serves as a precursor in synthesizing more complex molecules used in pharmaceuticals. Its ability to undergo various chemical reactions allows chemists to modify its structure for enhanced efficacy or reduced side effects.
Biochemical Research
In biochemical studies, this compound has been utilized to explore mechanisms of action related to enzyme inhibition and receptor binding. Its interactions with specific proteins can provide insights into drug design and development.
Table 1: Comparison of Biological Activities
| Activity Type | Reference Compound | This compound |
|---|---|---|
| Anti-inflammatory | Ibuprofen | Moderate |
| Antitumor | Doxorubicin | Significant |
| Enzyme Inhibition | Aspirin | Moderate |
Table 2: Synthesis Pathways
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Benzoyl chloride + 2-chlorobenzamine | Reflux in organic solvent |
| 2 | Propanoic acid | Acid catalysis |
| 3 | Purification via recrystallization | Ethanol |
Mechanism of Action
The mechanism of action of 3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets in biological systems. The chloro-benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound shares a β-substituted phenylpropionic acid framework with several analogs. Key differences lie in substituents at the β-position and modifications to the aromatic rings (Table 1).
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Solubility : The propionic acid group enhances aqueous solubility compared to esterified derivatives (e.g., methyl ester in ).
- NMR Profiles: Distinctive shifts are observed in analogs: Target Compound: Expected aromatic signals near δ 7.2–8.5 ppm (chlorobenzoyl protons) and a carboxylic acid proton at δ ~12–13 ppm. Dinitrophenylamino Analog : Shows downfield shifts for nitro-substituted aromatic protons (δ 8.93–9.09 ppm) .
Key Research Findings and Implications
- Reactivity: The 2-chlorobenzoylamino group may participate in nucleophilic substitution reactions, unlike the electron-deficient nitro groups in or the nucleophilic amino group in .
- Thermodynamic Stability: Computational docking studies (e.g., AutoDock Vina ) predict stronger binding affinity for the chloro-substituted compound compared to amino analogs due to hydrophobic and halogen-bonding interactions.
- Biological Selectivity : Substitutions at the β-position significantly alter target selectivity. For instance, rhodanine derivatives target parasitic enzymes, while benzoylphenylpropionates focus on mammalian COX isoforms.
Biological Activity
3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H16ClN1O2, featuring a chloro group attached to a benzoyl moiety, linked to a phenyl group through a propionic acid backbone. This unique structure contributes to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.
- Receptor Modulation : It might interact with cellular receptors that regulate apoptosis, leading to increased sensitivity of cancer cells to chemotherapeutic agents.
- Membrane Disruption : Antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with the compound compared to controls.
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, including breast and colon cancer. It demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Benzoylamino-3-phenyl-propionic acid | Benzoyl group without chlorine | Moderate antimicrobial |
| 2-(Chlorobenzoyl)amino-3-phenyl-propionic acid | Similar structure with different substitutions | Limited anticancer activity |
| 4-Chlorobenzamide | No propionic acid structure | Anticancer properties noted |
Q & A
Q. What are the established synthetic routes for 3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid, and what reaction conditions are critical for high yields?
Methodological Answer: The synthesis typically involves coupling reactions using acid chlorides or activated esters. For example, a modified procedure involves:
- Step 1 : Reacting glycine or β-alanine with CS₂ in an alkaline medium to form dithiocarbamates .
- Step 2 : Cyclocondensation with chloroacetic acid to yield thiazolidone intermediates.
- Step 3 : Introducing the 2-chloro-benzoylamino group via nucleophilic acyl substitution.
Critical parameters include:
- Temperature : Reactions often proceed at 0°C to room temperature to avoid side products .
- Catalysts : Sodium carbonate or DIEA (N,N-diisopropylethylamine) is used to deprotonate intermediates and enhance coupling efficiency .
- Purification : Column chromatography with solvents like dichloromethane/ethyl acetate mixtures is essential for isolating pure products .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.2 ppm for aromatic protons, δ 3.8–4.9 ppm for α-protons adjacent to the amide bond) confirm structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 492 [M⁺] for methyl ester derivatives) verifies molecular weight .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for intermediates prone to racemization .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when encountering low coupling efficiency in amide bond formation?
Methodological Answer: Low coupling efficiency often stems from steric hindrance or poor nucleophilicity of the amine. Strategies include:
- Activation Reagents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of hydrophobic intermediates .
- Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions .
Q. What strategies resolve discrepancies in reported biological activities (e.g., antitrypanosomal IC₅₀ values) across studies?
Methodological Answer: Discrepancies may arise from assay conditions or parasite strains. To address this:
- Standardized Assays : Use resazurin-based viability assays with Trypanosoma brucei bloodstream forms (10⁵ cells/mL) in HMI9 medium + 10% FCS, measuring fluorescence at 530/590 nm after 72 hours .
- Control Consistency : Include DMSO controls (≤1% v/v) to rule out solvent toxicity .
- Data Normalization : Express IC₅₀ values as means ± SD from ≥3 independent experiments to account for biological variability .
Q. What is the role of the chloro-benzoylamino group in modulating target affinity (e.g., MMP inhibition)?
Methodological Answer: The chloro-benzoylamino moiety enhances:
- Hydrophobic Interactions : The chlorophenyl group binds to hydrophobic pockets in MMP-2/9 active sites .
- Electron-Withdrawing Effects : The chlorine atom polarizes the amide bond, stabilizing hydrogen bonding with catalytic zinc ions in MMPs .
- Structure-Activity Relationship (SAR) : Derivatives with bulkier substituents (e.g., trifluoromethyl) show reduced potency, highlighting steric limitations in the binding pocket .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on thermal stability (e.g., decomposition temperatures)?
Methodological Answer: Thermal decomposition (reported ~223°C) can vary due to:
- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition points. Use TGA (thermogravimetric analysis) with ≥97% pure samples .
- Heating Rate : Slow heating (5°C/min) in DSC (differential scanning calorimetry) provides accurate phase transition data .
Tables for Key Data
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Synthesis Yield | 71–90% (via column chromatography) | |
| IC₅₀ (Antitrypanosomal) | 1–10 µM (strain-dependent) | |
| Purity (HPLC) | ≥95% (UV detection at 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
